molecular formula C13H11F3N2O B2582888 N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide CAS No. 2411249-89-1

N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide

Cat. No.: B2582888
CAS No.: 2411249-89-1
M. Wt: 268.239
InChI Key: FWEXTQHPPPNLKI-UHFFFAOYSA-N
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Description

N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and the Reissert indole synthesis.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions.

    Attachment of the Prop-2-enamide Group: The final step involves the coupling of the indole derivative with prop-2-enamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer and viral infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways, such as the MAPK/ERK pathway, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide: Another indole derivative with similar biological activities.

    5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.

Uniqueness

N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide is unique due to its specific trifluoromethyl group, which enhances its chemical stability and biological activity compared to other indole derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O/c1-2-10(19)17-4-3-7-6-18-13-8(7)5-9(14)11(15)12(13)16/h2,5-6,18H,1,3-4H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEXTQHPPPNLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CNC2=C(C(=C(C=C12)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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